molecular formula C14H11N3O6S2 B2796575 N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide CAS No. 683237-86-7

N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide

Cat. No.: B2796575
CAS No.: 683237-86-7
M. Wt: 381.38
InChI Key: PLUGGWGTJYSTKE-PFONDFGASA-N
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Description

N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide: is a complex organic compound that features a benzothiazole ring, a nitrofuran moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation, typically using methylsulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Nitrofuran Moiety: The nitrofuran moiety can be synthesized by nitration of a furan derivative using a mixture of nitric acid and sulfuric acid.

    Coupling Reaction: The final step involves coupling the benzothiazole derivative with the nitrofuran derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.

    Reduction: The nitro group in the nitrofuran moiety can be reduced to an amine under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for the development of new catalysts.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Due to the presence of the nitrofuran moiety, the compound may exhibit antimicrobial properties.

    Enzyme Inhibition: It can be studied for its potential to inhibit specific enzymes involved in disease pathways.

Medicine

    Drug Development: The compound can be explored as a lead compound for the development of new pharmaceuticals, particularly for its potential antimicrobial and enzyme inhibitory activities.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide exerts its effects is likely multifaceted:

    Molecular Targets: It may target specific enzymes or receptors in biological systems.

    Pathways Involved: The compound may interfere with metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-benzamide
  • N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-furan-2-carboxamide

Uniqueness

  • Structural Complexity : The presence of both the benzothiazole and nitrofuran moieties makes it structurally unique.
  • Functional Groups : The combination of the methylsulfonyl, nitro, and carboxamide groups provides a unique set of chemical properties and reactivity.

Properties

IUPAC Name

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O6S2/c1-16-9-4-3-8(25(2,21)22)7-11(9)24-14(16)15-13(18)10-5-6-12(23-10)17(19)20/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUGGWGTJYSTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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